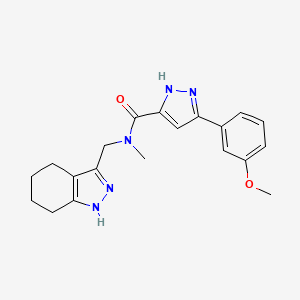

4,6-双(2,2,2-三氟乙氧基)-1,3-苯二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorinated compounds have garnered significant interest in various scientific and industrial fields due to their unique chemical and physical properties, which include high thermal and chemical stability, and low surface energies. Among these, fluorinated benzene derivatives, such as “4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine,” are particularly noteworthy for their potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions, where fluorinated alkyl groups are introduced into the benzene ring. A relevant example includes the synthesis of sterically hindered fluorinated benzene derivatives through the reaction of lithium dimesitylphosphide with hexafluorobenzene, leading to compounds with varying degrees of fluorination and substitution patterns (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine atoms or fluorinated alkyl groups attached to the benzene ring, which significantly influences the compound's electronic properties and reactivity. X-ray crystallography studies reveal that these modifications can lead to unusually large bond angles around substituted atoms, reflecting the steric hindrance and electronic effects induced by fluorination (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated benzene derivatives exhibit unique reactivity patterns due to the electron-withdrawing effect of fluorine atoms. They participate in various organic reactions, including nucleophilic aromatic substitution, cycloadditions, and amidation reactions. The presence of fluorine enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reactions (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of fluorinated benzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the degree of fluorination. These compounds typically exhibit enhanced solubility in organic solvents, lower surface energy, and high thermal stability, making them suitable for a wide range of applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties of fluorinated benzene derivatives are defined by their reactivity and stability. The electron-withdrawing effect of fluorine not only affects the compound's acidity but also its electrophilic and nucleophilic reaction profiles. These compounds are resistant to hydrolysis, oxidation, and reduction, which contributes to their utility in harsh chemical environments (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

科学研究应用

电子和氧化还原性质

相关化合物的应用领域之一涉及它们的电子和氧化还原性质。例如,双三芳胺衍生物表现出强烈的区间价电荷转移带,表明由于它们的混价特性和强电子耦合,在电子和光电器件中具有潜在的用处(Lambert & Nöll, 1999)。类似地,通过质子触发的氧化还原反应表现出稳定的三重态二(阳离子自由基)的化合物显示出在极化铁磁体中的应用前景(Wienk & Janssen, 1996)。

分子电子学

在分子电子学中,已经探索了使用基于富勒烯的锚定基团来提高单分子结的稳定性和电导率。例如,1,4-双(富勒[c]吡咯烷-1-基)苯与传统的锚定基团相比,表现出较低的电导率分布和更稳定的吸附基序,突出了富勒烯衍生物在创建更可靠的分子电子器件中的潜力(Martin 等,2008)。

聚合物化学

由二胺单体合成和表征新型聚合物显示出在创建具有特定热、机械和电致变色特性的材料中的应用。例如,源自新型二胺单体的氟化聚酰亚胺表现出高热稳定性、低吸水率和低介电常数,适用于先进的电子和航空航天应用(Banerjee 等,2003)。此外,通过双(吡咯-2-基)芳基单体的电化学聚合制备的导电聚合物在创建稳定的导电材料方面具有潜力(Sotzing 等,1996)。

安全和危害

属性

IUPAC Name |

4,6-bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F6N2O2/c11-9(12,13)3-19-7-2-8(6(18)1-5(7)17)20-4-10(14,15)16/h1-2H,3-4,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRMIDLDUGFWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)OCC(F)(F)F)OCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)